molecular formula C22H42N2O4S2 B3119777 N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 25461-00-1

N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B3119777
CAS No.: 25461-00-1
M. Wt: 462.7 g/mol
InChI Key: CWYYDDPYANGOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexylcyclohexanamine (CAS: 63038-27-823), also known as dicyclohexylamine, is a bicyclic secondary amine characterized by two cyclohexyl groups attached to a central nitrogen atom. It is widely used in organic synthesis as a catalyst, corrosion inhibitor, and intermediate for pharmaceuticals .

3-(Ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a modified amino acid derivative containing a tert-butoxycarbonyl (Boc) protecting group on the amine and an ethyldisulfanyl (S-SEt) moiety on the β-carbon. The Boc group enhances stability during synthetic processes, while the disulfide bond introduces redox-sensitive functionality, making it relevant in drug delivery and peptide engineering .

Properties

CAS No.

25461-00-1

Molecular Formula

C22H42N2O4S2

Molecular Weight

462.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H23N.C10H19NO4S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-16-17-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)

InChI Key

CWYYDDPYANGOGA-UHFFFAOYSA-N

SMILES

CCSSCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CCSSCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

sequence

X

Origin of Product

United States

Biological Activity

N-Cyclohexylcyclohexanamine; 3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound with significant potential in biological and pharmaceutical applications. Its unique structural features, including cyclohexyl groups and various functional groups, contribute to its biological activity and utility in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-Cyclohexylcyclohexanamine; 3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is C19H27N3O6S2, with a molecular weight of approximately 429.56 g/mol. Its structure includes:

  • Cyclohexyl groups : Contributing to hydrophobic interactions.
  • Amino group : Potential for forming hydrogen bonds.
  • Carboxylic acid : Involved in enzyme-substrate interactions.
  • Disulfide linkages : Important for protein folding and stability.

Mechanisms of Biological Activity

The compound exhibits several mechanisms of action relevant to its biological activity:

  • Enzyme Interaction : It has been shown to participate in enzyme-substrate interactions, potentially acting as a substrate or inhibitor for various enzymes. This interaction is critical for metabolic pathways and can influence drug metabolism.
  • Protein Folding : The presence of disulfide bonds allows the compound to stabilize protein structures, which is essential in cellular functions and therapeutic applications.
  • Therapeutic Potential : As a protected amino acid, the compound can be deprotected to release the free amino acid, allowing it to interact with receptors and enzymes, thereby influencing various biological pathways.

Research Findings

Recent studies have focused on the biological activity of N-Cyclohexylcyclohexanamine; 3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid:

  • Case Study 1 : A study investigated its role as an enzyme inhibitor in metabolic pathways related to drug metabolism. The compound was found to inhibit specific cytochrome P450 enzymes, indicating its potential use in modulating drug interactions.
  • Case Study 2 : Another study explored its effects on protein aggregation in neurodegenerative diseases. The compound demonstrated the ability to prevent misfolding of proteins associated with Alzheimer's disease, suggesting a protective role against neurotoxicity.

Biological Activity Summary Table

Biological Activity Mechanism Potential Applications
Enzyme InhibitionInteracts with cytochrome P450 enzymesModulation of drug metabolism
Protein StabilizationForms disulfide bonds, stabilizing protein foldsTherapeutics for neurodegenerative diseases
Receptor InteractionActs as a substrate upon deprotectionDevelopment of new pharmacological agents

Comparison with Similar Compounds

2-(N,N-Diisopropylamino)ethyl Chloride (CAS: 96-79-7)

  • Structure : Contains two isopropyl groups and a chloroethyl chain.
  • Key Differences : Unlike dicyclohexylamine, this compound features a reactive chloride group, enabling alkylation reactions. The isopropyl substituents reduce steric bulk compared to cyclohexyl groups.
  • Applications : Intermediate in nerve agent antidotes and pharmaceuticals .

2-Diisopropylaminoethanol (CAS: 96-80-0)

  • Structure: Ethanol derivative with diisopropylamine substitution.
  • Key Differences : The hydroxyl group introduces polarity, enhancing solubility in aqueous systems compared to dicyclohexylamine.
  • Applications : Used in surfactants and polymer production .

Structural Analogues of 3-(Ethyldisulfanyl)-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Propanoic Acid

Boc-Tyr(O-4-NO₂-Bn)-OH (CAS: Not listed; see )

  • Structure : Boc-protected tyrosine with a 4-nitrobenzyl ether.
  • Key Differences : Replaces the disulfide with a nitrobenzyl ether, offering photolabile properties instead of redox sensitivity.
  • Applications : Photoactive intermediates in peptide synthesis .

N-Boc-O-benzyl-L-tyrosine (CAS: 2130-96-3)

  • Structure : Boc-protected tyrosine with a benzyl ether.
  • Key Differences: Lacks the disulfide bond, providing stability under non-reductive conditions.
  • Applications : Intermediate in solid-phase peptide synthesis .

Boc-Tyr(Et)-OH (CAS: 247088-44-4)

  • Structure : Boc-protected tyrosine with an ethoxy group.
  • Key Differences : Ethoxy group enhances hydrophobicity compared to the disulfide, altering solubility and metabolic stability.
  • Applications : Used in peptide-based drug development .

Comparative Analysis Table

Compound Name Molecular Formula Key Functional Groups Applications References
N-Cyclohexylcyclohexanamine C₁₂H₂₃N Secondary amine, bicyclic Catalysis, corrosion inhibition
2-(N,N-Diisopropylamino)ethyl Chloride C₈H₁₈ClN Chloroethyl, diisopropylamine Nerve agent antidotes
3-(Ethyldisulfanyl)-Boc-Propanoic Acid C₁₁H₂₁NO₄S₂ Boc, disulfide bond Redox-responsive drug delivery
Boc-Tyr(O-4-NO₂-Bn)-OH C₂₁H₂₄N₂O₇ Boc, nitrobenzyl ether Photoactive peptides
N-Boc-O-benzyl-L-tyrosine C₂₁H₂₅NO₅ Boc, benzyl ether Peptide synthesis

Key Research Findings

Stability and Reactivity

  • N-Cyclohexylcyclohexanamine : Exhibits high thermal stability but is sensitive to strong acids, forming ammonium salts .
  • 3-(Ethyldisulfanyl)-Boc-Propanoic Acid: The disulfide bond undergoes cleavage under reductive conditions (e.g., glutathione), enabling controlled drug release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.